

Solubility Profile of Salicylaldehyde Azine in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Salicylaldehyde azine**

Cat. No.: **B122464**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **salicylaldehyde azine**, a key intermediate in coordination chemistry and pharmaceutical research. Understanding the solubility of this compound is critical for its synthesis, purification, and formulation in various applications. This document outlines its solubility in common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a visual representation of the experimental workflow.

Introduction to Salicylaldehyde Azine

Salicylaldehyde azine ($C_{14}H_{12}N_2O_2$) is a Schiff base derived from the condensation of salicylaldehyde with hydrazine. It is a yellow crystalline solid with a molecular weight of 240.26 g/mol. [1][2] Its chemical structure, featuring two phenolic hydroxyl groups and an azine linkage, governs its physicochemical properties, including its solubility in various media. The compound is known to be soluble in several organic solvents, a characteristic that is exploited in its use as a ligand for the synthesis of metal complexes and in the preparation of various organic derivatives. [3][4][5]

Qualitative Solubility of Salicylaldehyde Azine

Based on available literature, **salicylaldehyde azine** exhibits the following qualitative solubility characteristics:

- Soluble in: Ethanol, Chloroform, Benzene, Dimethyl Sulfoxide (DMSO), Methanol, and Ethyl Acetate.[3][4][5][6][7]
- Slightly Soluble to Insoluble in: Water.[3][4][5][6]

While this qualitative information is useful for general laboratory procedures, quantitative data is essential for more precise applications such as crystallography, formulation development, and reaction engineering.

Quantitative Solubility Data

Currently, there is a notable absence of specific quantitative solubility data (e.g., in g/L or mol/L) for **salicylaldehyde azine** in common organic solvents within peer-reviewed literature. To address this gap, this guide provides a detailed experimental protocol for determining the solubility of **salicylaldehyde azine**. The following table is presented as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of **Salicylaldehyde Azine** in Common Organic Solvents at 25°C

Solvent	Molar Mass (g/mol)	Density (g/mL at 20°C)	Solubility (g/L)	Solubility (mol/L)
Methanol	32.04	0.792	Data to be determined	Data to be determined
Ethanol	46.07	0.789	Data to be determined	Data to be determined
Acetone	58.08	0.791	Data to be determined	Data to be determined
Ethyl Acetate	88.11	0.902	Data to be determined	Data to be determined
Chloroform	119.38	1.489	Data to be determined	Data to be determined
Toluene	92.14	0.867	Data to be determined	Data to be determined
Dimethyl Sulfoxide (DMSO)	78.13	1.100	Data to be determined	Data to be determined

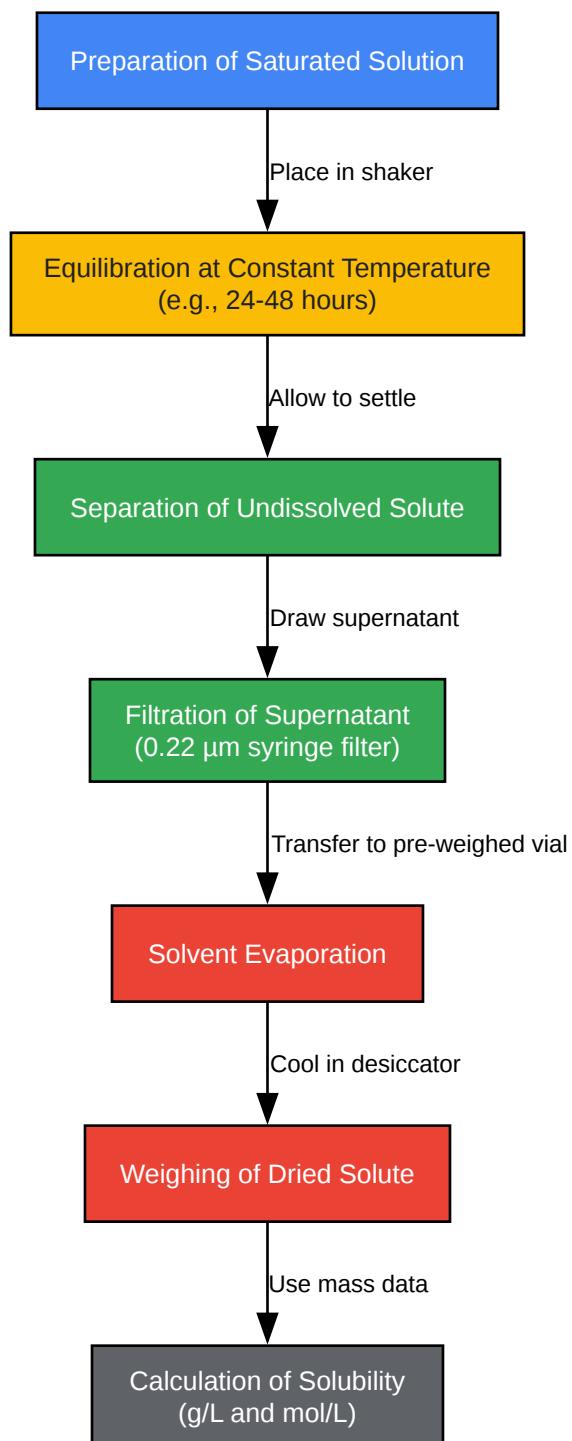
Experimental Protocol: Determination of Salicylaldehyde Azine Solubility via the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.

Materials and Equipment

- **Salicylaldehyde azine** (high purity)
- Selected organic solvents (analytical grade)

- Analytical balance (± 0.0001 g)
- Vials or flasks with screw caps
- Constant temperature shaker or magnetic stirrer with hotplate
- Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of $0.22\text{ }\mu\text{m}$)
- Syringes
- Pre-weighed glass vials for evaporation
- Drying oven or vacuum oven
- Desiccator


Experimental Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **salicylaldehyde azine** to a vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).
 - Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
- Separation of Undissolved Solute:
 - After equilibration, allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
 - Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

- Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry glass vial. This step is critical to remove any suspended microcrystals.
- Determination of Solute Mass:
 - Record the exact volume of the filtered saturated solution.
 - Evaporate the solvent from the vial. This can be done by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of **salicylaldehyde azine**. For high-boiling point solvents like DMSO, a vacuum oven at a moderate temperature is recommended.
 - Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature.
 - Weigh the vial containing the dried **salicylaldehyde azine** residue on an analytical balance.
 - Repeat the drying and weighing process until a constant mass is obtained.
- Data Calculation:
 - Calculate the mass of the dissolved **salicylaldehyde azine** by subtracting the initial mass of the empty vial from the final constant mass of the vial with the residue.
 - Determine the solubility in grams per liter (g/L) by dividing the mass of the dissolved solute by the volume of the filtered saturated solution.
 - Convert the solubility from g/L to moles per liter (mol/L) by dividing by the molecular weight of **salicylaldehyde azine** (240.26 g/mol).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of **salicylaldehyde azine** solubility.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While qualitative data indicates the solubility of **salicylaldehyde azine** in several common organic solvents, a lack of quantitative data in the existing literature necessitates experimental determination. The provided detailed gravimetric protocol offers a robust method for researchers to obtain precise and accurate solubility values. This information is invaluable for the effective design of synthetic routes, purification strategies, and the development of formulations involving **salicylaldehyde azine**, thereby supporting its application in both academic research and the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. researchgate.net [researchgate.net]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Salicylaldehyde azine, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. chem.ws [chem.ws]
- 7. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [Solubility Profile of Salicylaldehyde Azine in Common Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b122464#salicylaldehyde-azine-solubility-in-common-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com